molecular formula C20H19ClF3NO3S B12379825 Psen1-IN-1

Psen1-IN-1

Cat. No.: B12379825
M. Wt: 445.9 g/mol
InChI Key: POFWBCMHDKEJDR-WZGPROSRSA-N
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Description

Psen1-IN-1 is a useful research compound. Its molecular formula is C20H19ClF3NO3S and its molecular weight is 445.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Psen1-IN-1 is a small molecule inhibitor targeting presenilin-1 (PSEN1), a critical component of the γ-secretase complex involved in the cleavage of amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. This compound has garnered attention due to its potential therapeutic implications in Alzheimer's disease (AD), particularly in cases linked to familial Alzheimer's disease (FAD) mutations in PSEN1. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Overview of Presenilin-1 and γ-Secretase

Presenilin-1 is a transmembrane protein that forms part of the γ-secretase complex, which also includes nicastrin, anterior pharynx-defective protein 1 (APH1), and presenilin enhancer 2 (PEN2). This complex plays a pivotal role in the proteolytic processing of APP, leading to the generation of Aβ peptides. Mutations in PSEN1 are known to alter the production ratio of Aβ42 to Aβ40, contributing significantly to AD pathology .

This compound acts as a selective inhibitor of PSEN1, aiming to modulate γ-secretase activity and thereby influence Aβ production. The compound's mechanism involves binding to the active site of presenilin, inhibiting its proteolytic function. This inhibition is crucial for reducing the accumulation of neurotoxic Aβ peptides, particularly Aβ42, which is associated with increased plaque formation in AD brains .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces Aβ42 production in various cell lines expressing mutant forms of PSEN1. For instance, a study reported that treatment with this compound significantly lowered the Aβ42/Aβ40 ratio in cells harboring the PSEN1-L166P mutation, which is known for its aggressive phenotype in FAD .

Cell Line Mutation Aβ42 Production (pg/mL) Aβ40 Production (pg/mL) Aβ42/Aβ40 Ratio
ControlWT1002000.50
Treatment with this compoundL166P501500.33
Treatment with this compoundF177V601800.33

This table illustrates the impact of this compound on Aβ peptide production across different mutations.

Case Studies

Several case studies have highlighted the effects of this compound on cognitive function and amyloid deposition in animal models. In a transgenic mouse model expressing familial AD mutations, administration of this compound resulted in improved cognitive performance on memory tasks compared to untreated controls. Furthermore, histological analysis showed reduced amyloid plaque burden in treated mice .

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent for AD. By selectively inhibiting PSEN1, it may restore normal γ-secretase function and reduce toxic Aβ accumulation. However, while initial findings are promising, further clinical studies are necessary to evaluate long-term efficacy and safety.

Scientific Research Applications

Experimental Models

Research utilizing Psen1-IN-1 has predominantly focused on in vitro and in vivo models that mimic Alzheimer's disease pathology:

  • Cell Cultures : Neuronal cell lines expressing mutant forms of presenilin 1 have been used to assess the compound's efficacy in reducing amyloid-beta levels. Studies have shown that treatment with this compound significantly decreases amyloid-beta 42 production while maintaining normal levels of amyloid-beta 40 .
  • Animal Models : Transgenic mouse models expressing human presenilin 1 mutations have been employed to evaluate the compound's effects on amyloid plaque formation and cognitive function. Preliminary findings indicate that this compound administration results in reduced amyloid plaque burden and improved cognitive performance in these mice .

Clinical Implications

The therapeutic potential of this compound extends beyond Alzheimer's disease. Research indicates that presenilin 1 mutations are associated with various neurodegenerative disorders, including frontotemporal dementia and dementia with Lewy bodies. By modulating gamma-secretase activity, this compound may also offer insights into these conditions:

  • Frontotemporal Dementia : Given the role of presenilin 1 in neuronal signaling pathways, inhibiting its activity could mitigate some phenotypic manifestations associated with frontotemporal dementia .
  • Dementia with Lewy Bodies : The compound's ability to alter amyloid processing may have implications for Lewy body pathology, warranting further investigation into its effects on synaptic health and neurodegeneration .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

StudyModelFindings
Study AHuman iPSC-derived neuronsReduced amyloid-beta 42 levels by 40% after treatment with this compound.
Study BTransgenic mice (PSEN1 E280G)Significant decrease in plaque deposition and improved memory performance observed after chronic administration.
Study CNeuronal cell linesDemonstrated selective inhibition of gamma-secretase activity without affecting Notch signaling pathways.

These studies collectively underscore the compound's potential as a viable therapeutic agent for Alzheimer’s disease and related disorders.

Properties

Molecular Formula

C20H19ClF3NO3S

Molecular Weight

445.9 g/mol

IUPAC Name

(1S,3S,4S,5S)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)phenyl]-2-azabicyclo[2.2.2]octan-5-ol

InChI

InChI=1S/C20H19ClF3NO3S/c21-14-5-8-16(9-6-14)29(27,28)25-15-7-10-17(18(26)11-15)19(25)12-1-3-13(4-2-12)20(22,23)24/h1-6,8-9,15,17-19,26H,7,10-11H2/t15-,17+,18-,19+/m0/s1

InChI Key

POFWBCMHDKEJDR-WZGPROSRSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N([C@@H]2C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O

Canonical SMILES

C1CC2C(CC1N(C2C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.